1,8-Diamino-p-menthane

Description

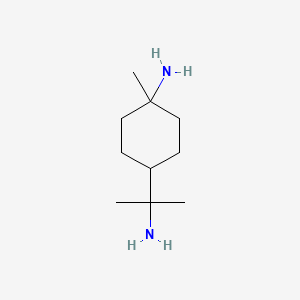

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8H,4-7,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSPLLRMRSADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021772, DTXSID601224807 | |

| Record name | 1,8-Diamino-p-menthane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Amino-α,α,4-trimethylcyclohexanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blackish liquid. (NTP, 1992) | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

225 to 259 °F at 10 mmHg (NTP, 1992) | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

200 °F (NTP, 1992) | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (NTP, 1992) | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.914 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

80-52-4, 54166-25-5, 54166-24-4 | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Diamino-p-menthane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthane-1,8-diyldiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diamino-p-menthane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanamine, 4-amino-.alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Diamino-p-menthane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Amino-α,α,4-trimethylcyclohexanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menthane-1,8-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-1,8-Diamino-p-menthane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-DIAMINO-P-MENTHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S583DR301G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-49 °F (NTP, 1992) | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Properties of 1,8-Diamino-p-menthane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diamino-p-menthane (CAS RN: 80-52-4), also known as 1,8-p-Menthanediamine, is a diamine derivative of p-menthane, a saturated monoterpene.[1][2] It is a colorless to pale-yellow liquid with a terpene-like odor.[3] This document provides an in-depth overview of the core physicochemical and toxicological properties of this compound, along with generalized experimental protocols for their determination. It is primarily used as a chemical intermediate, notably as a curing agent for epoxy resins and in the synthesis of Schiff bases for coordination chemistry.[4]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and in the design of chemical processes.

Table 2.1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂N₂ | [1][2] |

| Molecular Weight | 170.30 g/mol | [1][2] |

| Appearance | Liquid with a terpene odor | [3] |

| Melting Point | -45 °C | [5] |

| Boiling Point | 107-126 °C at 10 mmHg | [5] |

| Density | 0.914 g/mL at 25 °C | [5] |

| Vapor Pressure | 9.976 mmHg at 20 °C | [3] |

| Refractive Index | n20/D 1.4805 | [5] |

| Solubility | Mixes with water | [3] |

Table 2.2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 80-52-4 | [1][2] |

| EC Number | 201-287-7 | [6] |

| MDL Number | MFCD00001488 | [5] |

| PubChem Substance ID | 24893580 | [6] |

| InChI Key | KOGSPLLRMRSADR-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)(N)C1CCC(C)(N)CC1 | [5] |

Toxicological and Safety Data

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

Table 3.1: Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD50 | 704 mg/kg | Rat | Oral | [3] |

| Skin Irritation | 0.1 mg/24h-Open | Rabbit | Skin | [3] |

Table 3.2: Hazard and Safety Information

| Hazard Statement | GHS Classification | Precautionary Statements |

| H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Category 3 | P261, P271, P280, P301+P310, P302+P352, P304+P340, P311, P361, P405, P501 |

| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |

Note: For a complete list of precautionary statements, refer to the substance's Safety Data Sheet (SDS).

Experimental Protocols

Detailed experimental protocols for the determination of the fundamental properties of this compound can be adapted from standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Determination of Physical Properties

-

Boiling Point: The boiling point can be determined using methods outlined in OECD Test Guideline 103 .[4][7][8] Common methods include the ebulliometer, dynamic method, and distillation method, which measure the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For substances like this compound, which may be sensitive to atmospheric pressure, distillation under reduced pressure is often employed.

-

Melting Point: For the determination of the melting point (or freezing point for a liquid), OECD Test Guideline 102 can be followed.[9][10][11] This typically involves cooling the liquid sample and observing the temperature at which crystallization begins and ends. Differential Scanning Calorimetry (DSC) is a modern and accurate technique for this purpose.

-

Density: The density of liquid this compound can be measured according to OECD Test Guideline 109 .[12][13][14] This can be achieved using a hydrometer, a pycnometer, or an oscillating densitometer at a specified temperature, typically 25 °C.

-

Vapor Pressure: OECD Test Guideline 104 provides several methods for determining the vapor pressure of a chemical substance, such as the static method, the dynamic method, or the effusion method.[15][16][17] The choice of method depends on the expected vapor pressure range.

-

Water Solubility: The miscibility of this compound with water can be qualitatively and quantitatively assessed using OECD Test Guideline 105 .[18][19][20] The flask method is suitable for substances that are readily soluble.

Determination of Purity

The purity of this compound, which is commercially available often at 85% purity, can be determined by gas chromatography (GC).[1][2] A general procedure can be adapted from ASTM D3465 , which is a standard test method for the purity of monomeric plasticizers.[1][6][21] The method involves dissolving the sample in a suitable solvent and injecting it into a gas chromatograph equipped with an appropriate column and a flame ionization detector (FID). The peak area of this compound is compared to the total area of all peaks to determine its percentage purity.

Laboratory-Scale Purification

Commercial this compound can be purified to a higher degree for research purposes. A published three-step procedure involves salinization, crystallization, and alkali treatment.[22]

-

Salinization: The crude this compound is treated with an acetic acid solution to form the protonated diamine salt, which precipitates as a solid.

-

Crystallization: The resulting solid salt is then recrystallized from a suitable solvent to remove impurities.

-

Alkali Treatment: The purified salt is treated with a strong base, such as sodium hydroxide, to regenerate the free diamine. The purified this compound can then be extracted with an organic solvent and isolated by evaporation of the solvent.

Synthesis Workflow

This compound is synthesized from turpentine (B1165885), a renewable resource.[22] A common industrial synthesis involves the Ritter reaction of a turpentine derivative, such as terpin (B149876) hydrate (B1144303) or limonene, with hydrogen cyanide in the presence of a strong acid like sulfuric acid.[23][24] This is followed by hydrolysis of the intermediate diformamide.

Caption: A simplified workflow for the synthesis and purification of this compound.

Signaling Pathways

A comprehensive search of scientific literature and chemical databases reveals no known biological signaling pathways directly involving this compound. Its primary applications are in materials science and as a chemical intermediate, and it is not typically studied for its biological activity in the context of signaling pathways. While some Schiff base derivatives have been investigated for herbicidal or other biological activities, the parent diamine itself is not recognized as a signaling molecule.

Conclusion

This technical guide provides a summary of the fundamental properties of this compound, based on currently available scientific and technical literature. The provided data on its physicochemical characteristics, along with guidelines for experimental determination, offer a valuable resource for researchers and professionals in chemistry and materials science. The absence of known biological signaling pathways underscores its primary role as an industrial chemical rather than a bioactive agent. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. scbt.com [scbt.com]

- 3. infinitalab.com [infinitalab.com]

- 4. oecd.org [oecd.org]

- 5. 1,8-二氨基-p-薄荷烷,顺式和反式 异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 6. store.astm.org [store.astm.org]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. acri.gov.tw [acri.gov.tw]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. laboratuar.com [laboratuar.com]

- 16. oecd.org [oecd.org]

- 17. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]

- 18. laboratuar.com [laboratuar.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. standards.globalspec.com [standards.globalspec.com]

- 22. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Benign synthesis of terpene-based 1,4-p-menthane diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,8-Diamino-p-menthane (CAS 80-52-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diamino-p-menthane, with the CAS number 80-52-4, is a diamine derivative of p-menthane, a naturally occurring monoterpene.[1] This compound, often referred to as 1,8-p-Menthanediamine, is gaining interest in various fields of chemical synthesis and material science. Notably, its origin from turpentine, a renewable resource, positions it as a sustainable chemical building block.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and purification protocols, and its current and potential applications, with a focus on its utility in the development of novel bioactive compounds.

Physicochemical Properties

This compound is commercially available as a mixture of cis and trans isomers, typically in a technical grade of approximately 85% purity.[1] It is a liquid at room temperature and possesses the characteristic properties of an aliphatic diamine.

| Property | Value | Reference(s) |

| CAS Number | 80-52-4 | [1] |

| Molecular Formula | C₁₀H₂₂N₂ | |

| Molecular Weight | 170.30 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 107-126 °C at 10 mmHg | |

| Melting Point | -45 °C | |

| Density | 0.914 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4805 | |

| Vapor Pressure | 10 mmHg at 20 °C | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved from various terpene precursors. A patented method describes its preparation from compounds like limonene, terpin (B149876) hydrate, α-terpineol, or α-pinene.[4] The process involves a two-step reaction: the formation of an intermediate, 1,8-diformamido-p-menthane, followed by hydrolysis to yield the final diamine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1,8-Diformamido-p-menthane [4]

-

In a suitable reaction vessel, combine one mole of the terpene precursor (e.g., limonene) with 2 to 3 moles of hydrogen cyanide.

-

Carefully add 1.5 to 5.0 moles of sulfuric acid. The amount of water present should be 0.1 to 5 times the weight of the sulfuric acid.

-

Maintain the temperature of the mixture between 15-50 °C during the initial mixing.

-

Heat the reaction mixture to 40-80 °C to facilitate the formation of 1,8-diformamido-p-menthane.

Step 2: Hydrolysis to this compound [4]

-

To the reaction mixture containing 1,8-diformamido-p-menthane, add water to bring the total amount to one to nine times the weight of the sulfuric acid.

-

Heat the mixture from 80 °C to its refluxing temperature to induce hydrolysis.

-

After the reaction is complete, cool the mixture and neutralize it with a strong base.

-

Isolate the this compound through standard procedures such as extraction and distillation.

Experimental Protocol: Purification of Commercial this compound[3]

Commercial this compound (approx. 85% purity) can be purified using a three-step procedure:

Step 1: Salinization

-

Dissolve the crude this compound in a suitable solvent.

-

Add a solution of acetic acid to protonate the diamine, forming the corresponding acetate (B1210297) salt which precipitates as a solid.

Step 2: Crystallization

-

Isolate the solid salt by filtration.

-

Recrystallize the salt from an appropriate solvent system to enhance its purity.

Step 3: Alkali Treatment

-

Dissolve the purified salt in water.

-

Treat the aqueous solution with a strong base (e.g., sodium hydroxide) to deprotonate the diammonium salt and regenerate the pure this compound.

-

Extract the pure diamine with a suitable organic solvent and remove the solvent under reduced pressure.

References

- 1. Benign synthesis of terpene-based 1,4-p-menthane diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,8-ジアミノ-p-メンタン、cis およびtrans の異性体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 4. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 1,8-Diamino-p-menthane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and purification of 1,8-Diamino-p-menthane (B1222041) (CAS No: 80-52-4). The information is intended for use in research, chemical synthesis, and materials science applications.

Molecular Structure and Chemical Identity

This compound, also known as p-menthane-1,8-diamine, is a primary alicyclic diamine.[1][2] Its structure consists of a p-menthane (B155814) backbone, which is a saturated cyclohexane (B81311) ring with a methyl group and an isopropyl group at positions 1 and 4, respectively. In this compound, both the methyl and isopropyl groups are further substituted with primary amino groups, resulting in amino groups at the 1 and 8 positions of the p-menthane skeleton. The compound exists as a mixture of cis and trans isomers.

The key identifiers and molecular properties are summarized below.

Physicochemical and Spectroscopic Data

The quantitative data for this compound are presented in the following tables. This includes its physical properties and expected spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂N₂ | [2][3] |

| Molecular Weight | 170.30 g/mol | [2][3] |

| CAS Number | 80-52-4 | [2][3] |

| Appearance | Colorless to pale-yellow or blackish liquid | [1] |

| Melting Point | -45 °C (lit.) | |

| Boiling Point | 107-126 °C at 10 mmHg (lit.) | |

| Density | 0.914 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4805 (lit.) | |

| Vapor Pressure | 10 mmHg at 20 °C | |

| Flash Point | 93 °C (199.4 °F) - closed cup | |

| Solubility | Slightly soluble in water | [1] |

| InChI Key | KOGSPLLRMRSADR-UHFFFAOYSA-N | |

| SMILES String | CC(C)(N)C1CCC(C)(N)CC1 |

Table 2: Predicted Spectroscopic Data for this compound (Note: Specific experimental spectra for this compound are not readily available in the public domain. The following data are predicted based on the known structure and published data for the isomeric 1,4-p-menthane diamine.)[1]

| Technique | Expected Peaks and Assignments |

| ¹H NMR (CDCl₃, 400 MHz) | δ ≈ 1.0-1.2 ppm (s, 6H, 2x -C(CH₃)-N), δ ≈ 1.3-1.8 ppm (m, 10H, cyclohexane ring protons), δ ≈ 1.9-2.2 ppm (br s, 4H, 2x -NH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ≈ 25-30 ppm (-C(C H₃)-N), δ ≈ 30-40 ppm (cyclohexane C H₂), δ ≈ 45-55 ppm (quaternary carbons C -NH₂) |

| FT-IR (cm⁻¹) | ν ≈ 3300-3400 (N-H stretch, primary amine, two bands), ν ≈ 2850-2960 (C-H stretch, aliphatic), ν ≈ 1590-1650 (N-H bend, scissoring) |

| High-Resolution Mass Spec (EI-HRMS) | m/z (calc.) for [M+H]⁺: 171.1856; Expected m/z (found): ≈ 171.1860 (C₁₀H₂₃N₂) |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below.

This protocol is based on a method patented for the synthesis of this compound from various terpene starting materials.[4]

WARNING: This synthesis involves the use of highly toxic hydrogen cyanide and corrosive concentrated sulfuric acid. It should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment and emergency procedures in place.

Materials:

-

Limonene (or terpin (B149876) hydrate, α-terpineol, α-pinene)

-

Hydrogen Cyanide (HCN)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

A strong base (e.g., Sodium Hydroxide solution) for neutralization

-

Solvent for extraction (e.g., chloroform (B151607) or ethylene (B1197577) dichloride)

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel equipped for cooling and stirring, cautiously mix at a temperature of 15-50 °C: 1.0 mole of the terpene precursor, 2.0 to 3.0 moles of hydrogen cyanide, and 1.5 to 5.0 moles of sulfuric acid. Water is added in an amount equal to 0.1 to 5 times the weight of the aqueous sulfuric acid. The reaction is exothermic and requires careful control of the addition rate and temperature.

-

Formation of 1,8-diformamido-p-menthane: Heat the prepared mixture to 40-80 °C. Maintain this temperature for approximately 1.5 hours. During this step, the intermediate 1,8-diformamido-p-menthane is formed.

-

Hydrolysis: After the initial heating period, add additional water to the reaction mixture, totaling one to nine times the weight of the sulfuric acid used. Heat the mixture further, from 80 °C up to the refluxing temperature, to hydrolyze the diformamide intermediate to the diamine.

-

Neutralization: Cool the reaction mixture. Carefully neutralize the mixture with a strong base (e.g., concentrated NaOH solution) to a basic pH. This step is highly exothermic and requires efficient cooling.

-

Isolation: The final product, this compound, can be isolated from the neutralized mixture. This is typically achieved by solvent extraction followed by distillation of the solvent and purification of the product, for example, by vacuum distillation.

Commercial this compound is often of technical grade (e.g., 85% purity) and may require purification for specific applications. The following protocol is based on a salinization and recrystallization method.

Materials:

-

Technical grade this compound

-

Acetic Acid (glacial)

-

A suitable solvent for crystallization (e.g., ethanol, water)

-

Strong base solution (e.g., NaOH or KOH)

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Salinization: Dissolve the crude this compound in a suitable solvent. Slowly add a stoichiometric amount of acetic acid with stirring. This will protonate the diamine, forming the diammonium diacetate salt.

-

Crystallization: The resulting salt, PMDAH₂²⁺(2AcO⁻), will precipitate from the solution, often as a white to yellowish solid. The solid can be collected by filtration. The crystallization process can be optimized by adjusting solvent polarity and temperature to maximize the yield and purity of the salt.

-

Washing: Wash the collected crystals with a cold solvent to remove impurities.

-

Liberation of the Free Diamine: Dissolve the purified salt in water. Add a strong base solution (e.g., 2M NaOH) with stirring until the solution is strongly alkaline. This deprotonates the diammonium salt, liberating the free this compound.

-

Extraction and Drying: Extract the free diamine from the aqueous solution using an organic solvent like dichloromethane. Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the purification of this compound.

Applications and Reactivity

This compound is a versatile chemical intermediate.[2] Its primary and tertiary amine functionalities allow it to be used in several applications:

-

Epoxy Resin Curing: It serves as an effective curing agent for epoxy resins, contributing to cross-linking and enhancing the mechanical and thermal properties of the final polymer.[2]

-

Schiff Base Synthesis: It is a common precursor in the synthesis of Schiff bases, which are subsequently used to form coordination complexes with various metal ions like Cu(II), Zn(II), Cr(III), Fe(III), and Co(III).[5] These complexes have potential uses in catalysis and materials science.

-

Agrochemicals: The molecule is used to synthesize heterocyclic Schiff base derivatives that have demonstrated herbicidal activity.[5]

-

Polymer Chemistry: It is a bio-based building block for specialty polymers, such as the synthesis of p-menthane-1,8-diisocyanate (PMDI), a bio-based alternative to petrochemical isocyanates used in polyurethanes.

The compound exhibits typical reactivity for a diamine. It neutralizes acids in exothermic reactions to form salts.[4] It is incompatible with strong oxidizing agents, isocyanates, epoxides, anhydrides, and acid halides.[4]

Safety Information

This compound is classified as a hazardous substance.

-

Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation) and Skin Corrosion.

-

Signal Word: Danger.

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. It is also combustible.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including face shields, chemical-resistant gloves, goggles, and a suitable respirator (e.g., type ABEK EN14387 filter), should be worn when handling this compound.

Always consult the Safety Data Sheet (SDS) before handling, storing, or using this chemical.

References

- 1. Benign synthesis of terpene-based 1,4-p-menthane diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1,8-二氨基-p-薄荷烷,顺式和反式 异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 4. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,8-Diamino-p-menthane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diamino-p-menthane (CAS No. 80-52-4), a saturated bicyclic diamine, serves as a versatile building block in synthetic chemistry. Its unique stereochemistry and the presence of two primary amino groups make it a valuable precursor for the synthesis of a wide range of compounds, including Schiff bases, coordination complexes, and potential pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.30 g/mol |

| Appearance | Liquid |

| Boiling Point | 107-126 °C at 10 mmHg |

| Melting Point | -45 °C |

| Density | 0.914 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4805 |

Spectroscopic Data (Predicted)

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known structure of the molecule and typical spectroscopic values for its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions characteristic of a primary aliphatic amine and a saturated hydrocarbon backbone.

Table 2: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 3380 - 3250 | N-H stretch (asymmetric and symmetric) | Medium-Strong | Two distinct peaks are expected for the primary amine groups. |

| 2960 - 2850 | C-H stretch (alkane) | Strong | Multiple sharp peaks corresponding to methyl and methylene (B1212753) groups. |

| 1650 - 1580 | N-H bend (scissoring) | Medium | Characteristic of primary amines. |

| 1470 - 1430 | C-H bend (methylene and methyl) | Medium | Bending vibrations of the cyclohexane (B81311) ring and methyl groups. |

| 1250 - 1020 | C-N stretch | Medium-Weak | Indicates the presence of the carbon-nitrogen bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound will reflect the symmetry and chemical environments of the protons and carbon atoms in its structure. The presence of cis and trans isomers will lead to a more complex spectrum than if a single isomer were present. The chemical shifts are predicted relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 - 3.0 | Broad Singlet | 4H | NH₂ protons |

| ~ 1.2 - 1.8 | Multiplet | 9H | Cyclohexane ring protons (CH₂ and CH) |

| ~ 1.1 | Singlet | 6H | Methyl protons at C8 |

| ~ 1.0 | Singlet | 3H | Methyl protons at C1 |

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 50 - 55 | Quaternary | C1 and C8 |

| ~ 40 - 45 | CH | C4 |

| ~ 25 - 35 | CH₂ | Cyclohexane ring carbons |

| ~ 20 - 30 | CH₃ | Methyl carbons |

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns for aliphatic amines.

Table 5: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 170 | Molecular ion [M]⁺ |

| 155 | Loss of a methyl group [M - CH₃]⁺ |

| 153 | Loss of an amino group [M - NH₂]⁺ |

| 112 | Cleavage of the isopropylamine (B41738) side chain |

| 58 | [C₃H₈N]⁺ fragment from alpha-cleavage |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected.

-

The sample is applied to one salt plate, and the second plate is placed on top to create a thin film.

-

The sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition for ¹H NMR:

-

The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

-

Data Acquisition for ¹³C NMR:

-

A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom.

-

A larger number of scans is required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. The chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The liquid sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) is prepared.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions.

-

Mass Analysis: A mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The predicted data, presented in a structured format, offers valuable insights for researchers working with this compound. The detailed experimental protocols serve as a practical resource for obtaining empirical data. It is important to note that the provided spectral data are predictions and should be confirmed by experimental analysis for any critical applications. The combination of IR, NMR, and MS is essential for the unambiguous characterization of this compound and its derivatives in research and development.

1,8-Diamino-p-menthane: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1,8-Diamino-p-menthane (CAS No. 80-52-4), a versatile diamine used in the synthesis of various chemical compounds. Due to its hazardous properties, a thorough understanding of its safety profile and proper handling procedures is crucial for personnel in research and development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also corrosive and can cause severe skin burns and serious eye damage.[1][2] The material is a combustible liquid and may emit corrosive and toxic fumes upon combustion.[1][4]

Physicochemical and Toxicological Data

A summary of the key quantitative safety and toxicological data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Physical State | Liquid | [5][6] |

| Appearance | Colorless to blackish liquid | [7] |

| Odor | Terpene-like | [1] |

| Molecular Formula | C₁₀H₂₂N₂ | [6][8] |

| Molecular Weight | 170.30 g/mol | [6][8] |

| Boiling Point | 107-126 °C at 10 mmHg | [5][6] |

| Melting Point | -45 °C | [5][6] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [5][6][9] |

| Density | 0.914 g/mL at 25 °C | [5][6] |

| Vapor Pressure | 10 mmHg at 20 °C | [5][6] |

| Solubility | Slightly soluble in water | [4][7] |

| Acute Oral Toxicity (LD50) | 704 mg/kg (rat) | [1] |

| Acute Dermal Toxicity (LD50) | 292 mg/kg (rabbit) | [1] |

| Acute Intraperitoneal Toxicity (LD50) | 50 mg/kg (mouse) | [1] |

Experimental Protocols for Toxicity Assessment

The toxicological data presented above are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific study reports for this compound are not publicly available, the methodologies likely followed these general principles:

Acute Oral Toxicity (OECD 420, 423, or 425)

The acute oral toxicity, which determines the LD50 value, is generally assessed in rodents, most commonly rats.[4][5][10][11] The fundamental procedure involves the following steps:

-

Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.[11]

-

Fasting: Animals are fasted (food, but not water, is withheld) overnight prior to administration of the substance.[12][13]

-

Administration: A single dose of this compound is administered by gavage using a stomach tube.[5][12] The dosage is selected from a range of fixed levels.

-

Observation: The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[5][13] Body weight is recorded weekly.[5]

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[5][10]

-

LD50 Calculation: The LD50 value is then calculated statistically as the dose expected to cause death in 50% of the test animals.[13]

Acute Dermal Toxicity (OECD 402)

The acute dermal LD50 is determined to assess the hazards associated with skin contact. The protocol typically involves:

-

Animal Selection: Young adult rats, rabbits, or guinea pigs are used, with the fur on the dorsal area clipped 24 hours before the test.[14]

-

Application: The test substance is applied uniformly over a defined area of the clipped skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing for 24 hours.[14][15]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[14] Skin irritation at the site of application is also evaluated.[16]

-

LD50 Determination: The dermal LD50 is calculated based on the observed mortality.[14]

Visualizing Safety and Exposure

To aid in the understanding of the safe handling and potential risks of this compound, the following diagrams illustrate a recommended handling workflow and the potential routes of exposure and their physiological consequences.

Handling and Storage Precautions

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][9]

-

Skin Protection: Chemical-resistant gloves (e.g., PVC), a PVC apron, and overalls should be worn.[1] Contaminated clothing should be removed immediately and washed before reuse.[4]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[2] If there is a risk of overexposure, an approved respirator with a suitable filter (e.g., type ABEK) is necessary.[5][9]

Safe Handling Practices

-

Avoid all personal contact, including inhalation of vapors.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2][4]

-

Ensure eyewash stations and safety showers are readily accessible.[10]

Storage Conditions

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][4]

-

Keep away from incompatible materials such as strong acids and oxidizing agents.[1][4]

-

Protect from heat, sparks, and open flames.[1]

First Aid and Emergency Procedures

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate emergency medical help.[1][4]

-

If on Skin: Immediately flush the skin with plenty of water. Remove all contaminated clothing. Seek immediate medical attention.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][4]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[1][4]

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides and nitrogen oxides.[1]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.[2][4]

-

Environmental Precautions: Prevent the substance from entering drains and waterways.[2][4]

-

Containment and Cleaning: Absorb the spill with inert material and place it in a suitable, closed container for disposal.[2][4]

Stability and Reactivity

-

Chemical Stability: The product is considered stable under normal storage conditions.[1]

-

Incompatible Materials: Avoid contact with strong acids, oxidizing agents, copper, and aluminum and its alloys.[1]

-

Hazardous Decomposition Products: Combustion can produce carbon dioxide, carbon monoxide, and nitrogen oxides.[1]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's safety officer for specific guidance.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. laboratuar.com [laboratuar.com]

- 6. 1,8-二氨基-p-薄荷烷,顺式和反式 异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Acute inhalation toxicity - Inhalation Facilities - Exposure room [vivotecnia.com]

- 8. scbt.com [scbt.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 16. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

An In-depth Technical Guide to the Chemical Reactivity of 1,8-Diamino-p-menthane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diamino-p-menthane (B1222041), a saturated bicyclic diamine derived from the renewable resource turpentine, is a versatile chemical building block with significant industrial and research applications. Its unique structural features, including the presence of two primary amine groups on a cyclohexane (B81311) ring, impart a range of chemical reactivity that allows for the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its synthesis, key reactions, and the applications of its derivatives in fields ranging from polymer chemistry and carbon capture to agriculture and pharmacology. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in leveraging the potential of this bio-derived diamine.

Introduction

This compound, also known as p-menthane-1,8-diamine, is a C10 alicyclic diamine.[1][2] It exists as a mixture of cis and trans isomers.[3] The molecule's backbone is the p-menthane (B155814) structure, a derivative of cyclohexane, which is substituted with two aminopropane-2-yl groups at positions 1 and 4. This structure, originating from natural terpenes like α- and β-pinene found in turpentine, makes it an attractive target for the development of sustainable and bio-based chemicals.[4] The presence of two primary amine groups serves as reactive handles for a variety of chemical transformations, making it a valuable precursor in several fields.[3]

Synthesis of this compound

The industrial synthesis of this compound typically starts from terpineol (B192494), which is itself derived from the hydration of pinene. A common synthetic route involves the Ritter reaction, where terpineol is reacted with hydrogen cyanide or a nitrile in the presence of a strong acid to form a bis-amide intermediate, which is then hydrolyzed to the diamine.

A patented method describes the preparation from terpin (B149876) hydrate, limonene, or terpineols by reaction with hydrogen cyanide in the presence of sulfuric acid to form 1,8-diformamido-p-menthane, followed by hydrolysis to yield this compound.[5]

Experimental Protocol: Synthesis from Terpin Hydrate[5]

-

Reaction Setup: To a three-necked flask equipped with a reflux condenser, thermometer, stirrer, and dropping funnel, and immersed in an ice bath, charge 1 mole of terpin hydrate, 12.5 moles of water, and 3 moles of hydrogen cyanide.

-

Acid Addition: To this stirred mixture, add dropwise 2.2 moles of sulfuric acid over a period of 30 minutes, maintaining the temperature at 15-25 °C.

-

Reaction: Hold the mixture at 60 °C for 1.5 hours.

-

Hydrolysis: Add water in an amount equal to 5 moles and reflux the resultant mixture for 30 minutes.

-

Neutralization and Isolation: Neutralize the mixture with a strong base and isolate the this compound product.

Note: This synthesis involves highly toxic hydrogen cyanide and corrosive sulfuric acid and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Core Chemical Reactivity

The chemical reactivity of this compound is dominated by its two primary amine groups, which can act as nucleophiles and bases.

Schiff Base Formation

The most prominent reaction of this compound is its condensation with aldehydes and ketones to form Schiff bases (imines).[3] The reaction with two equivalents of a carbonyl compound yields a bis-Schiff base.

Diagram 1: Synthesis of this compound and its subsequent reaction to form a Schiff Base.

References

- 1. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound, mixture of cis and trans isomers technical grade, 85 80-52-4 [sigmaaldrich.com]

- 4. Benign synthesis of terpene-based 1,4-p-menthane diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]

Solubility of 1,8-Diamino-p-menthane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,8-Diamino-p-menthane

This compound is a diamine with the chemical formula C₁₀H₂₂N₂.[1] It is a combustible liquid and is classified as toxic and corrosive.[2][3] This compound serves as a precursor in the synthesis of various Schiff bases used in coordination chemistry and in the development of derivatives with potential herbicidal activity. Given its application in synthesis, understanding its solubility in various organic solvents is crucial for reaction design, purification, and formulation.

Expected Solubility in Organic Solvents

While specific quantitative data is not available, the solubility of this compound can be predicted based on the principle of "like dissolves like."

-

Polar Solvents: The presence of two primary amine groups makes this compound a polar molecule capable of forming hydrogen bonds. Therefore, it is expected to have good solubility in polar organic solvents. Aliphatic amines generally exhibit significant solubility in polar organic solvents.[4]

-

Nonpolar Solvents: The molecule also possesses a significant nonpolar hydrocarbon backbone (a p-menthane (B155814) structure). This suggests that it will also be soluble in many nonpolar organic solvents. Generally, all amines are soluble in organic solvents like diethyl ether or dichloromethane.[5]

-

Water Solubility: Safety data sheets indicate that this compound is slightly soluble in water.[6] Generally, amines with more than four carbon atoms tend to be water-insoluble.[5]

The overall solubility will be a balance between the polar amine groups and the nonpolar hydrocarbon structure. It is likely that this compound is miscible with a wide range of organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. For researchers requiring precise solubility values, experimental determination is necessary. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the isothermal equilibrium method of determining the solubility of a solid or liquid solute in an organic solvent.

4.1. Materials and Equipment

-

This compound (solute) of known purity

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of high purity

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. Equilibrium is reached when the concentration of the solute in the liquid phase remains constant over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the filtered supernatant.

-

Dilute the sample with the same solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve using the appropriate analytical instrument (GC or HPLC are often suitable for amines).

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or weight percent.

-

4.3. Data Presentation

The experimentally determined solubility data should be presented in a clear and organized table.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Solvent A | XX.X | Value | Value |

| Solvent B | XX.X | Value | Value |

| Solvent C | XX.X | Value | Value |

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is lacking, a qualitative assessment based on its molecular structure suggests good solubility in a wide range of polar and nonpolar organic solvents. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust framework for its determination. Understanding the solubility of this compound is a critical step in optimizing its use in chemical synthesis and other research and development applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 1,8-Diamino-p-menthane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, catalysis, and materials science. Their facile synthesis, structural diversity, and ability to form stable metal complexes make them attractive targets for research and development. 1,8-Diamino-p-menthane (B1222041), a chiral diamine derived from the renewable resource turpentine, offers a unique scaffold for the synthesis of novel Schiff bases. This document provides detailed protocols for the synthesis of Schiff bases using this compound and explores their potential applications, with a focus on their established herbicidal activity and potential as antimicrobial and catalytic agents.

Synthesis of Schiff Bases using this compound

The synthesis of Schiff bases from this compound typically involves the condensation reaction with an appropriate aldehyde or ketone. The general reaction scheme involves the nucleophilic attack of the primary amine groups of this compound on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond.

A general workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocol: General Synthesis of Schiff Bases from cis-1,8-Diamino-p-menthane and Substituted Benzaldehydes

This protocol is adapted from the synthesis of novel cis-p-menthane type Schiff base compounds with herbicidal activity.[1]

Materials:

-

cis-1,8-Diamino-p-menthane

-

Substituted benzaldehyde (B42025) (e.g., 4-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde)

-

Anhydrous ethanol (B145695)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a solution of the substituted benzaldehyde (20 mmol) in anhydrous ethanol (30 mL) in a round-bottom flask, add glacial acetic acid (a few drops) as a catalyst.

-

Add a solution of cis-1,8-diamino-p-menthane (10 mmol) in anhydrous ethanol (20 mL) dropwise to the aldehyde solution with continuous stirring.

-

After the addition is complete, reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, partially remove the solvent by vacuum evaporation using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce precipitation of the Schiff base product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.

-

The pure Schiff base can be obtained by recrystallization from a suitable solvent such as ethanol.

-

Dry the purified product under vacuum.

-

Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data:

The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the IR spectrum, typically in the range of 1600-1650 cm⁻¹. In the ¹H NMR spectrum, the azomethine proton (-CH=N-) signal appears as a singlet in the range of δ 8.0-9.0 ppm.

Applications of this compound Derived Schiff Bases

Schiff bases derived from this compound have shown significant potential in various fields, particularly as agrochemicals. Their utility also extends to potential applications in medicinal chemistry and catalysis.

Herbicidal Activity

A series of novel Schiff bases synthesized from cis-1,8-diamino-p-menthane and various substituted benzaldehydes have demonstrated excellent pre-emergence herbicidal activities against annual ryegrass.[1] The biological activity is influenced by the nature and position of substituents on the aromatic ring of the aldehyde.

The herbicidal activity of these compounds was evaluated, and the concentrations required for 50% (IC₅₀) and 90% (IC₉₀) inhibition of root and shoot growth of annual ryegrass were determined.

| Compound ID | Substituent on Benzaldehyde | IC₅₀ (mmol/L) - Root | IC₉₀ (mmol/L) - Root | IC₅₀ (mmol/L) - Shoot | IC₉₀ (mmol/L) - Shoot |

| 11a | H | 0.85 | 4.13 | 1.05 | 4.87 |

| 11b | 4-CH₃ | 1.23 | 5.98 | 1.54 | 7.12 |

| 11c | 4-OCH₃ | 1.45 | 6.89 | 1.78 | 8.11 |

| 11d | 4-F | 0.67 | 3.21 | 0.82 | 3.98 |

| 11e | 4-Cl | 0.34 | 1.56 | 0.45 | 2.01 |

| 11f | 4-Br | 0.28 | 1.25 | 0.39 | 1.76 |

| 11g | 2,4-Cl₂ | 0.11 | 0.31 | 0.15 | 0.45 |

| 11h | 2,6-Cl₂ | 0.09 | 0.31 | 0.12 | 0.63 |

| 11i | 4-NO₂ | 0.41 | 1.89 | 0.53 | 2.34 |

| 11j | 3,4-(OCH₃)₂ | 1.67 | 7.89 | 2.01 | 9.12 |

| Glyphosate | (Reference) | 0.25 | 1.15 | 0.32 | 1.48 |

Data extracted from Zhu et al., Industrial Crops and Products, 115 (2018) 111-116.[1]

The data indicates that compounds with electron-withdrawing groups, particularly halogens, on the phenyl ring exhibit higher herbicidal activity. Notably, compounds 11g and 11h , with dichlorophenyl substituents, showed herbicidal activities comparable to or even higher than the commercial herbicide glyphosate.[1]

Potential Antimicrobial Activity

While specific studies on the antimicrobial properties of Schiff bases derived from this compound are limited, the broader class of Schiff bases and their metal complexes are well-known for their significant antibacterial and antifungal activities. The imine group is crucial for their biological action, which is often enhanced upon chelation with metal ions. This enhancement is thought to be due to an increase in the lipophilicity of the metal complex, facilitating its transport across the microbial cell membrane.

Further research is warranted to explore the antimicrobial potential of Schiff bases derived from this compound and their metal complexes against a range of pathogenic bacteria and fungi.

Potential Catalytic Applications

Schiff base metal complexes are widely employed as catalysts in various organic transformations due to their stability and catalytic efficiency. This compound provides a chiral backbone, making its Schiff base derivatives and their metal complexes attractive candidates for asymmetric catalysis.

Potential catalytic applications include:

-

Oxidation Reactions: Manganese, cobalt, and iron complexes of Schiff bases are known to catalyze the oxidation of various substrates, including alcohols and phenols.

-

Epoxidation of Alkenes: Chiral Schiff base-metal complexes have been successfully used as catalysts for the asymmetric epoxidation of olefins.

-

Polymerization Reactions: Certain Schiff base complexes of transition metals act as efficient catalysts for the polymerization of olefins.

The synthesis of metal complexes from this compound derived Schiff bases and the evaluation of their catalytic performance in these and other reactions represent a promising area for future investigation.

Signaling Pathways and Logical Relationships

The structure-activity relationship (SAR) observed in the herbicidal activity of these Schiff bases can be visualized as a logical flow.

Caption: SAR logic for herbicidal activity of this compound Schiff bases.

Conclusion

Schiff bases derived from this compound are a promising class of compounds with demonstrated high herbicidal activity. The synthetic protocols are straightforward, allowing for the generation of a diverse library of compounds for further screening and development. While their potential in antimicrobial and catalytic applications is yet to be fully explored, the inherent chirality and versatile coordination chemistry of these ligands suggest that they are valuable targets for future research in drug discovery and catalysis. The data and protocols presented herein provide a solid foundation for researchers and scientists to build upon in these exciting areas.

References

Application Notes and Protocols for 1,8-Diamino-p-menthane in Coordination Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes derived from 1,8-diamino-p-menthane (B1222041). The protocols detailed below are based on established literature and are intended to serve as a guide for the preparation and evaluation of these compounds.

Introduction

This compound is a versatile diamine ligand precursor that, upon condensation with aldehydes or ketones, forms Schiff base ligands capable of coordinating with a variety of transition metal ions. These complexes have garnered interest due to their potential applications in catalysis, materials science, and particularly in the development of novel antimicrobial and herbicidal agents. The bulky p-menthane (B155814) backbone of the ligand can influence the stereochemistry and stability of the resulting metal complexes, potentially leading to unique biological activities.

Applications

Coordination complexes of this compound-derived Schiff bases have been primarily investigated for their biological activities.

-

Antimicrobial Activity: Complexes of metals such as Cr(III), Fe(III), and Co(III) have demonstrated inhibitory effects against various bacterial and fungal strains. The chelation of the metal ion to the Schiff base ligand is often reported to enhance the antimicrobial potency compared to the free ligand.

-

Herbicidal Activity: Schiff base derivatives of cis-1,8-p-menthane-diamine have been synthesized from turpentine, a renewable resource, and have shown potential as botanical herbicides.

Experimental Protocols

The synthesis of coordination complexes using this compound typically involves a two-step process: the formation of a Schiff base ligand followed by its reaction with a metal salt.

Protocol 1: Synthesis of Schiff Base Ligand (L) - 1,8-Bis(2-hydroxy-1-naphthaldimine)-p-menthane

This protocol is adapted from the work of Keskioğlu E, et al. (2008).

Materials:

-

This compound (mixture of cis and trans isomers)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve 2-hydroxy-1-naphthaldehyde (2 mmol, 0.344 g) in 50 mL of hot ethanol in a round-bottom flask equipped with a reflux condenser.

-

To this solution, add a solution of this compound (1 mmol, 0.170 g) in 25 mL of hot ethanol.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-